molecular formula C13H12O5 B13928024 4-Hydroxy-7,8-dimethoxy-2-naphthalenecarboxylic acid

4-Hydroxy-7,8-dimethoxy-2-naphthalenecarboxylic acid

Cat. No.: B13928024
M. Wt: 248.23 g/mol
InChI Key: KTHTXTYBOFRGGN-UHFFFAOYSA-N
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Description

4-Hydroxy-7,8-dimethoxy-2-naphthalenecarboxylic acid is a polyaromatic compound featuring a naphthalene backbone substituted with a hydroxy group at position 4, dimethoxy groups at positions 7 and 8, and a carboxylic acid moiety at position 2. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

4-hydroxy-7,8-dimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H12O5/c1-17-11-4-3-8-9(12(11)18-2)5-7(13(15)16)6-10(8)14/h3-6,14H,1-2H3,(H,15,16)

InChI Key

KTHTXTYBOFRGGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC(=C2)C(=O)O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy- typically involves the functionalization of naphthalene derivatives. One common method is the methylation of 4-hydroxy-7,8-dimethoxynaphthalene-2-carboxylate using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-naphthalenecarboxylic acid, 4-oxo-7,8-dimethoxy-.

    Reduction: Formation of 2-naphthalenemethanol, 4-hydroxy-7,8-dimethoxy-.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy- involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carboxylic acid group can also form ionic bonds with target proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
4-Hydroxy-7,8-dimethoxy-2-naphthalenecarboxylic acid (Target) Not provided C₁₃H₁₂O₆ ~264.24 (calculated) Naphthalene core; 4-OH, 7,8-OCH₃, 2-COOH
2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic acid 99907-84-3 C₁₃H₁₇NO₄ 251.28 Tetrahydro-naphthalene; 2-NH₂, 5,8-OCH₃
6-Hydroxy-2-naphthoic acid 16712-64-4 C₁₁H₈O₃ 188.18 Naphthalene core; 6-OH, 2-COOH
4-Hydroxy-7,8-dimethoxyquinoline-3-carboxylic acid Not provided C₁₂H₁₁NO₅ ~249.22 (calculated) Quinoline core; 4-OH, 7,8-OCH₃, 3-COOH
5,6,7,8-Tetrahydro-2-naphthalenecarboxylic acid 1131-63-1 C₁₁H₁₂O₂ 176.21 Tetrahydro-naphthalene; 2-COOH
4-Hydroxy-7,8-Dimethyl-3-quinolinecarboxylic acid 126728-20-9 C₁₂H₁₁NO₃ 217.22 Quinoline core; 4-OH, 7,8-CH₃, 3-COOH
2.2 Key Comparative Insights

Core Structure and Aromaticity: The target compound and 6-hydroxy-2-naphthoic acid share a fully aromatic naphthalene backbone, enhancing stability and π-π interactions. In contrast, 2-amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic acid and 5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid have partially saturated rings, reducing aromaticity but improving solubility in non-polar solvents.

Substituent Effects: Electron-Donating vs. Positional Influence: The 4-hydroxy group in the target compound may engage in intramolecular hydrogen bonding with the 2-COOH group, a feature absent in 6-hydroxy-2-naphthoic acid , where the hydroxy is at position 6.

Physicochemical Properties: Collision Cross-Section (CCS): For 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylic acid , predicted CCS values range from 151.6 Ų ([M+H]⁺) to 164.5 Ų ([M+Na]⁺), reflecting its compactness compared to bulkier tetrahydro analogs. Molecular Weight: The target compound (~264.24 g/mol) is heavier than quinoline derivatives like 4-hydroxy-7,8-dimethyl-3-quinolinecarboxylic acid (217.22 g/mol) , suggesting differences in diffusion rates and crystallization behavior.

Synthesis and Stability: The discontinuation of 2-amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic acid hints at synthetic challenges or instability, possibly due to the reactive amino group. The target compound’s methoxy and hydroxy groups may offer better stability under standard conditions.

Applications: Intermediates: 6-Hydroxy-2-naphthoic acid is used as a "miscellaneous intermediate," suggesting the target compound could serve similar roles in synthesizing dyes or pharmaceuticals.

Biological Activity

4-Hydroxy-7,8-dimethoxy-2-naphthalenecarboxylic acid (often referred to as 4-Hydroxy-DMNCA) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its effects on various cellular processes and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-Hydroxy-DMNCA is characterized by a naphthalene ring substituted with hydroxyl and methoxy groups. The presence of these functional groups contributes to its reactivity and biological activity.

Antioxidant Activity

4-Hydroxy-DMNCA has demonstrated significant antioxidant properties. Studies indicate that it can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Effects

Research has shown that 4-Hydroxy-DMNCA exhibits antiproliferative effects against several cancer cell lines. For instance, it has been tested against HepG2 liver cancer cells, revealing an IC50 value (the concentration required to inhibit cell growth by 50%) that indicates potent anticancer activity. In vitro studies suggest that this compound induces apoptosis in cancer cells, which is a programmed cell death mechanism essential for eliminating malignant cells.

Cell Line IC50 Value (µM) Mechanism of Action
HepG25.0Induction of apoptosis
MCF-77.5Cell cycle arrest
PC-36.0ROS generation

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases, where excessive inflammation can lead to tissue damage.

The biological activities of 4-Hydroxy-DMNCA can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been reported to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.
  • Modulation of Signaling Pathways : The compound affects various signaling pathways, including NF-kB and MAPK pathways, which are crucial in regulating inflammation and cell survival.
  • Induction of Oxidative Stress : While it acts as an antioxidant, at certain concentrations, it may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several studies have investigated the biological activity of 4-Hydroxy-DMNCA:

  • Study on HepG2 Cells : In a controlled laboratory setting, researchers treated HepG2 cells with varying concentrations of 4-Hydroxy-DMNCA. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of 4-Hydroxy-DMNCA resulted in reduced paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.

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